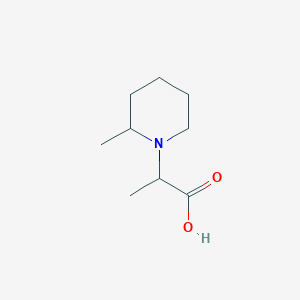

2-(2-Methylpiperidin-1-yl)propanoic acid

描述

Historical Development and Discovery Context

The development of 2-(2-methylpiperidin-1-yl)propanoic acid emerged from the broader exploration of piperidine-based chemical scaffolds that began gaining prominence in pharmaceutical chemistry during the mid-20th century. While specific historical documentation regarding the initial synthesis of this particular compound remains limited in the available literature, its discovery context can be understood within the framework of systematic piperidine derivatization efforts that characterized medicinal chemistry research programs.

The compound was first catalogued in major chemical databases during the early 2000s, with its earliest recorded entry in PubChem dating to December 5, 2007. This timeline suggests that the compound's formal characterization and documentation coincided with the expansion of combinatorial chemistry approaches and high-throughput synthesis methodologies that enabled the systematic exploration of piperidine-carboxylic acid hybrid structures.

The synthetic accessibility of this compound contributed to its integration into commercial chemical libraries, with multiple suppliers now offering the compound as a building block for further synthetic elaboration. The compound's inclusion in various chemical vendor catalogs, including those of ChemDiv and Sigma-Aldrich, indicates its recognition as a valuable synthetic intermediate within the pharmaceutical and chemical research communities.

Research efforts leading to the compound's characterization likely emerged from investigations into structure-activity relationships within piperidine-containing molecules, where researchers systematically modified both the piperidine ring substitution pattern and the pendant functional groups to explore their impact on chemical and biological properties.

Significance in Chemical Research and Industry

This compound occupies a prominent position in contemporary chemical research due to its dual functionality as both a synthetic building block and a structural motif of pharmaceutical relevance. The compound's significance manifests primarily through its role in drug discovery programs where piperidine-containing structures frequently serve as privileged scaffolds for bioactive molecule development.

The industrial relevance of this compound is evidenced by its widespread commercial availability from multiple chemical suppliers, with vendors offering quantities ranging from milligram to gram scales to accommodate diverse research needs. ChemDiv, a major supplier of chemical building blocks, maintains this compound in their catalog with the identifier BB58-0839, offering formats that include both dry powder samples in glass vials and dimethyl sulfoxide solutions in standardized concentrations.

In pharmaceutical research contexts, the compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting central nervous system applications where piperidine-derived structures demonstrate enhanced blood-brain barrier penetration and receptor selectivity. The presence of both the carboxylic acid functionality and the methylated piperidine ring provides multiple sites for further chemical modification, enabling researchers to systematically explore structure-activity relationships.

The compound's utility extends beyond pharmaceutical applications into materials science and analytical chemistry, where its well-defined structure and predictable chemical behavior make it suitable for method development and validation studies. Research institutions and commercial laboratories utilize this compound for developing new synthetic methodologies and exploring novel reaction pathways involving piperidine-based substrates.

| Research Application | Significance | Commercial Availability |

|---|---|---|

| Drug Discovery Building Block | High priority scaffold for pharmaceutical synthesis | Multiple suppliers worldwide |

| Synthetic Methodology Development | Standard substrate for reaction optimization | Available in various formats |

| Structure-Activity Relationship Studies | Key intermediate for systematic modifications | Quantities from 1 mg to 50 mg |

| Analytical Method Validation | Reference standard for analytical procedures | High purity grades available |

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound's name reflecting its structural organization around the propanoic acid core functionalized with a 2-methylpiperidin-1-yl substituent. This naming system clearly delineates the relationship between the carboxylic acid backbone and the heterocyclic substituent, facilitating unambiguous chemical communication across research disciplines.

Structural Position within Piperidine-Derived Carboxylic Acids

This compound occupies a distinctive structural niche within the broader family of piperidine-derived carboxylic acids, characterized by its specific substitution pattern and chain length that distinguish it from closely related analogs. The compound's structural architecture features a propanoic acid chain directly attached to the nitrogen atom of a 2-methylpiperidine ring, creating a unique three-dimensional arrangement that influences both its chemical reactivity and potential biological interactions.

Within the systematic classification of piperidine carboxylic acids, this compound represents a specific substitution pattern where the carboxylic acid functionality is separated from the piperidine ring by a single methylene unit, in contrast to directly attached carboxylic acid derivatives. This structural arrangement places it in distinction from compounds such as 3-(2-methylpiperidin-1-yl)propanoic acid, which features an additional methylene spacer, and 2-methylpiperidine-1-acetic acid derivatives, which lack the methyl substituent on the propanoic acid chain.

The presence of the methyl substituent at the 2-position of the piperidine ring introduces significant conformational constraints that influence the compound's overall molecular geometry. This substitution pattern creates preferential conformational states that can impact both the compound's chemical reactivity and its potential interactions with biological targets, distinguishing it from unsubstituted piperidine analogs.

Comparative analysis with related structures reveals that this compound shares structural features with other biologically relevant piperidine derivatives while maintaining unique characteristics. For instance, the compound 2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid demonstrates an alternative methylation pattern that results in different conformational preferences and chemical properties. Similarly, 3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride represents a homologous structure with an extended carbon chain that modifies the spatial relationship between the carboxylic acid and piperidine functionalities.

The structural positioning of this compound within the piperidine-carboxylic acid family also reflects its synthetic accessibility and utility as a building block. The specific substitution pattern enables selective functionalization at multiple sites, including the carboxylic acid group, the methyl substituent positions, and potentially the piperidine ring itself, providing researchers with versatile handles for further synthetic elaboration.

| Structural Feature | This compound | Related Analogs |

|---|---|---|

| Carboxylic Acid Chain Length | Propanoic (3-carbon) | Varies (2-4 carbons) |

| Piperidine Substitution | 2-Methyl | Various positions and groups |

| Nitrogen Connectivity | Direct to propanoic acid | Direct or extended chains |

| Molecular Weight | 171.24 g/mol | Range: 157-207 g/mol |

| Conformational Flexibility | Moderately constrained | Varies with substitution |

属性

IUPAC Name |

2-(2-methylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-5-3-4-6-10(7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWLLIPDGZRPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610181 | |

| Record name | 2-(2-Methylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-83-4 | |

| Record name | 2-(2-Methylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of 2-Methylpiperidine with Halogenated Propanoic Acid Derivatives

The most straightforward synthetic route involves the nucleophilic substitution reaction between 2-methylpiperidine and a halogenated propanoic acid derivative, such as 2-bromopropanoic acid. This alkylation typically proceeds under basic conditions to deprotonate the amine and facilitate nucleophilic attack.

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol-water mixtures

- Temperature: Ambient to reflux temperatures depending on solvent and scale

- Purification: Recrystallization or chromatographic techniques to isolate the product

This method provides a direct route with moderate to high yields and is scalable for industrial applications.

Multi-Step Synthesis via Intermediate Formation

Alternative routes involve preparing key intermediates before final conversion to 2-(2-methylpiperidin-1-yl)propanoic acid. For example, a precursor such as 2-methylpiperidine can be reacted with activated esters or anhydrides of propanoic acid, or via amide intermediates, followed by hydrolysis to the acid.

A representative multi-step sequence might include:

- Formation of an amide or ester intermediate by reacting 2-methylpiperidine with propanoic acid derivatives under coupling conditions.

- Hydrolysis or saponification of the intermediate to yield the free acid.

- Purification by crystallization or chromatography.

This approach allows for greater control over stereochemistry and purity, especially when chiral centers are involved.

Industrial and Green Chemistry Considerations

In industrial settings, continuous flow reactors and automated systems are employed to optimize reaction parameters such as temperature, pressure, and reaction time, enhancing yield and purity. Solvent recycling and waste minimization are integral to sustainable production processes.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 2-Methylpiperidine, 2-bromopropanoic acid, base (NaOH/K2CO3) | Polar solvents, ambient to reflux | Simple, scalable, good yield | Possible side reactions, regioselectivity issues |

| Multi-step via Amide/Ester | 2-Methylpiperidine, activated propanoic acid derivatives | Coupling agents, hydrolysis steps | High purity, stereocontrol | Longer synthesis time, more steps |

| Catalytic Hydrogenation (Analogous) | Unsaturated precursors, Pt catalyst, alcohol solvents | Ambient temperature, filtration | Enantiomeric enrichment possible | Requires catalyst and chiral resolution steps |

| Continuous Flow Industrial Process | Automated reactors, solvent recycling | Controlled temperature and pressure | High throughput, sustainable | Requires specialized equipment |

Research Findings and Patents

- A patent (WO2008137087A1) describes the preparation of related methyl-substituted pyrrolidines via catalytic hydrogenation with platinum catalysts and resolution with tartaric acid, indicating potential adaptation for piperidine derivatives.

- Industrial synthetic routes emphasize the alkylation of methylpiperidines with halogenated propanoic acids under basic conditions, followed by purification steps to isolate the acid product.

- Advanced synthetic studies on related heterocyclic acids highlight the utility of ipso-substitution and palladium-catalyzed coupling reactions for functionalizing nitrogen heterocycles, which could be adapted for complex derivatives of this compound.

化学反应分析

Types of Reactions

2-(2-Methylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

2-(2-Methylpiperidin-1-yl)propanoic acid has several scientific research applications, including:

作用机制

The mechanism of action of 2-(2-Methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact mechanism depends on the specific application and the biological system being studied .

相似化合物的比较

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*Inferred data based on analogs.

Key Observations:

Substituent Position Effects: The methyl group position on the piperidine ring (e.g., 2 vs. 4) alters steric and electronic properties. A 2-methyl group (as in the target compound) may enhance conformational rigidity compared to 4-methyl analogs .

Chain Length and Functional Groups: 3-(2-Methylpiperidin-1-yl)propanoic acid has a longer carbon chain between the piperidine and propanoic acid, which may influence bioavailability and target binding . The hydrochloride salt in the complex phenyl derivative (CAS 2613387-91-8) demonstrates how additional substituents increase molecular weight and likely modify pharmacokinetics .

生物活性

2-(2-Methylpiperidin-1-yl)propanoic acid (commonly referred to as MPP) is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. Its unique structure, characterized by a piperidine ring, contributes to its diverse biological activities. This article aims to explore the biological activity of MPP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- Structure : Contains a piperidine ring and a propanoic acid moiety, which are crucial for its interactions with biological targets.

The biological activity of MPP is primarily attributed to its ability to interact with specific molecular targets and pathways. Key aspects include:

- Enzyme Interaction : MPP can act as an inhibitor or activator of various enzymes, affecting their activity and function. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing pro-inflammatory mediator production.

- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter receptors, which could provide therapeutic benefits in neurological disorders.

Antimicrobial Properties

Research indicates that MPP exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for MPP against selected bacterial strains have been documented:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 - 128 |

| Staphylococcus aureus | ≤2 - 128 |

These findings suggest that MPP may serve as a potential candidate for developing antimicrobial agents .

Anti-inflammatory Effects

Studies have highlighted MPP's potential anti-inflammatory properties. By inhibiting specific enzymes involved in inflammation, MPP may reduce the production of inflammatory cytokines and mediators, thus alleviating symptoms associated with inflammatory diseases.

Neurological Applications

Given its ability to modulate neurotransmitter systems, MPP is being investigated for its potential role in treating neurological disorders such as anxiety and depression. Its structural similarity to neurotransmitters allows it to interact effectively with serotonin and dopamine receptors .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of MPP against several bacterial strains. Results indicated that MPP had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

- Anti-inflammatory Mechanism Analysis : In vitro assays demonstrated that MPP could significantly reduce the secretion of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This supports the hypothesis that MPP acts as an anti-inflammatory agent through enzyme inhibition.

- Neuropharmacological Studies : A pharmacological study assessed the effects of MPP on animal models of depression and anxiety. The results showed that administration of MPP led to a decrease in anxiety-like behaviors, indicating its potential as a therapeutic agent for mood disorders .

常见问题

What synthetic routes are optimal for synthesizing 2-(2-Methylpiperidin-1-yl)propanoic acid, and how can reaction conditions be optimized?

Level: Advanced

Methodological Answer:

A reported synthesis involves coupling 2-methylpiperidine with a propanoic acid derivative via nucleophilic substitution or amidation. For example, Raheel et al. (2019) synthesized a structurally related compound, 2-(2-methylpropanoylamino)propanoic acid, using stepwise acylation and purification via column chromatography. Key parameters include:

- Catalyst selection: Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation.

- Temperature control: Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Purification: HPLC or preparative TLC to isolate high-purity product (≥95%) .

Optimization Strategies: - Screen solvents (e.g., DMF vs. THF) to improve yield.

- Employ DFT calculations to predict reaction energetics and transition states, as demonstrated in Raheel et al.’s work .

What spectroscopic and computational methods are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC for structural confirmation. For example, the methyl group on the piperidine ring typically resonates at δ 1.2–1.5 ppm in ¹H NMR.

- FT-IR: Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and amine (N-H) vibrations at ~3300 cm⁻¹.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₉H₁₇NO₂: calculated 183.12 g/mol).

- DFT Studies: Compare experimental IR/NMR data with computed spectra (e.g., Gaussian 09 at B3LYP/6-311++G(d,p)) to resolve stereoelectronic effects .

How should researchers mitigate health risks during handling of this compound?

Level: Basic

Methodological Answer:

While direct toxicity data for this compound is limited, analogous piperidine derivatives (e.g., 2-Phenyl-2-(1-piperidinyl)propane) are classified as irritants. Recommended protocols include:

- Engineering Controls: Use fume hoods to limit airborne exposure (NIOSH REL: <1 mg/m³ for similar amines).

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Decontamination: Immediate washing with soap/water for skin contact; eye irrigation for 15 minutes if exposed .

How can impurities in synthesized this compound be identified and quantified?

Level: Advanced

Methodological Answer:

- HPLC-MS: Use a C18 column (e.g., Agilent ZORBAX SB-C18) with mobile phase (acetonitrile:0.1% formic acid) to detect byproducts like unreacted 2-methylpiperidine or hydrolyzed intermediates.

- Reference Standards: Compare retention times with pharmacopeial impurities (e.g., EP-grade propanoic acid derivatives in ).

- Limit Tests: Set thresholds for impurities (e.g., ≤0.15% per ICH Q3A guidelines) .

What computational approaches are suitable for studying the electronic structure of this compound?

Level: Advanced

Methodological Answer:

- DFT Modeling: Perform geometry optimization and frontier molecular orbital (FMO) analysis using software like Gaussian or ORCA. Raheel et al. (2019) used B3LYP/6-31G(d) to predict bond lengths and charge distribution in analogous compounds.

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess conformational stability.

- Docking Studies: Evaluate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in reported activities (e.g., enzyme inhibition vs. no effect) may arise from:

- Stereochemical Variants: Test enantiomers separately (e.g., (R)- vs. (S)-forms) using chiral HPLC.

- Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation).

- Positive Controls: Include known inhibitors (e.g., ibuprofen for COX assays) to validate experimental setups .

What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

Level: Advanced

Methodological Answer:

- Flow Chemistry: Continuous reactors reduce side reactions and improve heat management.

- Crystallization Optimization: Use anti-solvent addition (e.g., hexane in ethyl acetate) to enhance yield.

- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。